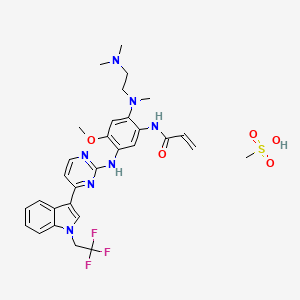
Befotertinib monomesilate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Befotertinib (mesylate) is an orally administered, highly selective, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is being developed by Betta Pharmaceuticals and InventisBio for the treatment of non-small cell lung cancer (NSCLC). This compound is particularly effective against EGFR T790M mutations, which are commonly associated with resistance to first- and second-generation EGFR TKIs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Befotertinib (mesylate) involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of Befotertinib.
Functionalization: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and amination.
Industrial Production Methods
Industrial production of Befotertinib (mesylate) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
Befotertinib (mesylate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
科学的研究の応用
Befotertinib (mesylate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of third-generation EGFR TKIs.
Biology: Investigated for its effects on cellular signaling pathways and its potential to overcome resistance mechanisms in cancer cells.
Medicine: Primarily used in the treatment of NSCLC, particularly in patients with EGFR T790M mutations. .
作用機序
Befotertinib (mesylate) exerts its effects by selectively inhibiting the activity of the EGFR tyrosine kinase. This inhibition prevents the phosphorylation of EGFR and subsequent activation of downstream signaling pathways involved in cell proliferation and survival. The compound specifically targets the T790M mutation, which is a common mechanism of resistance to earlier generations of EGFR TKIs .
類似化合物との比較
Similar Compounds
Osimertinib: Another third-generation EGFR TKI with similar efficacy against EGFR T790M mutations.
Rociletinib: A third-generation EGFR TKI that also targets T790M mutations but has a different safety profile.
Nazartinib: A third-generation EGFR TKI under investigation for its potential to treat NSCLC
Uniqueness
Befotertinib (mesylate) is unique in its molecular structure, which has been optimized to enhance its stability and reduce gastrointestinal side effects. Its selective inhibition of EGFR T790M mutations makes it a promising candidate for overcoming resistance in NSCLC patients .
特性
CAS番号 |
2226167-02-6 |
|---|---|
分子式 |
C30H36F3N7O5S |
分子量 |
663.7 g/mol |
IUPAC名 |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-[1-(2,2,2-trifluoroethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid |
InChI |
InChI=1S/C29H32F3N7O2.CH4O3S/c1-6-27(40)34-22-15-23(26(41-5)16-25(22)38(4)14-13-37(2)3)36-28-33-12-11-21(35-28)20-17-39(18-29(30,31)32)24-10-8-7-9-19(20)24;1-5(2,3)4/h6-12,15-17H,1,13-14,18H2,2-5H3,(H,34,40)(H,33,35,36);1H3,(H,2,3,4) |
InChIキー |
FFQDXZLQXPZZDJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)CC(F)(F)F)OC.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















